

physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B090482

[Get Quote](#)

A Comprehensive Technical Guide to 5-Fluoro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and therapeutic potential of **5-fluoro-1H-indazole-3-carboxylic acid**. This fluorinated heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties

5-Fluoro-1H-indazole-3-carboxylic acid is a yellow solid at room temperature.^[1] The introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its electronic properties, pKa, and binding interactions with biological targets, making it a valuable scaffold in drug design.^[1]

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FN ₂ O ₂	
Molecular Weight	180.14 g/mol	[1] [2]
Appearance	Yellow solid	[1]
Melting Point	299 °C	[3]
Boiling Point (Predicted)	445.9 ± 25.0 °C	[3]
Density (Predicted)	1.610 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.89 ± 0.30	[3]
Solubility	DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 12.5 mg/ml	[4]
CAS Number	1077-96-9	[1] [5]

Spectroscopic Data

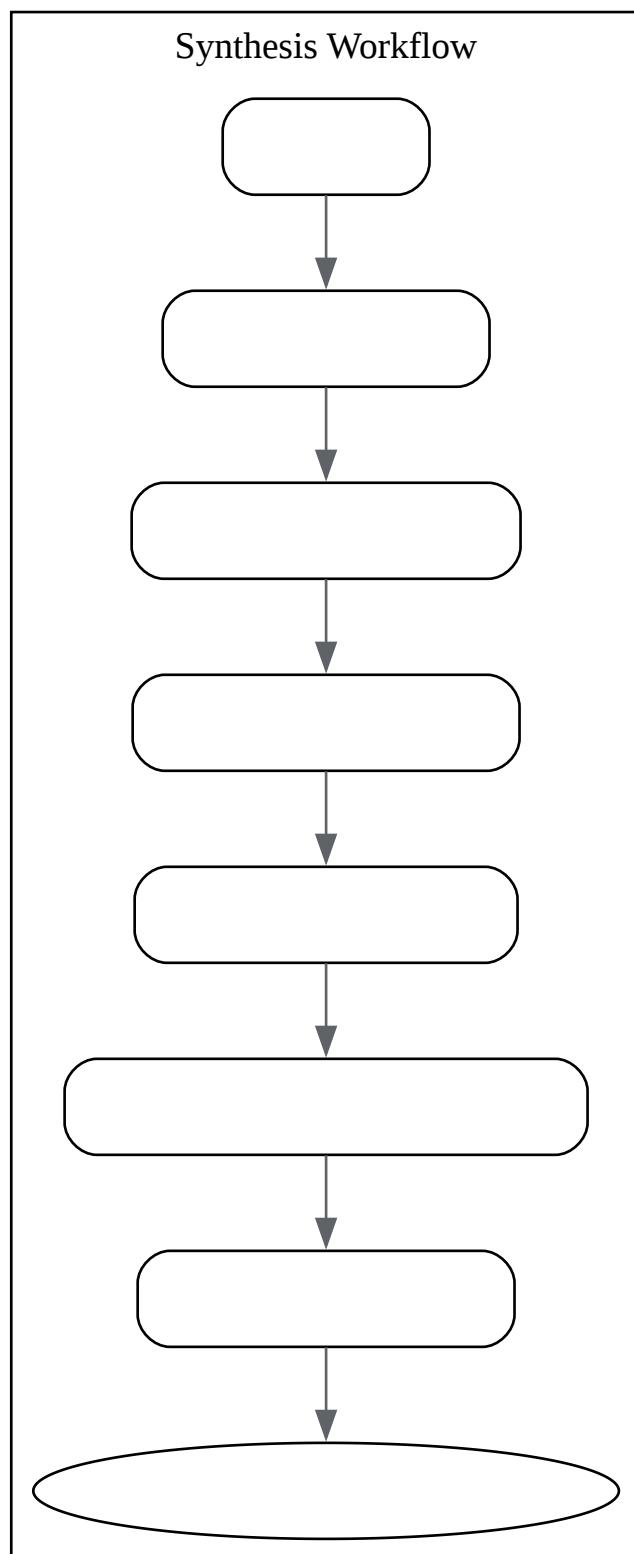
Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-fluoro-1H-indazole-3-carboxylic acid**. Below is a summary of expected spectral characteristics based on its structure.

Technique	Characteristic Peaks and Features
¹ H NMR	Aromatic protons on the indazole ring are expected to show complex splitting patterns due to fluorine-proton and proton-proton coupling. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The NH proton of the indazole ring will also be present as a broad singlet.
¹³ C NMR	The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
FTIR	A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm ⁻¹ . A sharp, strong C=O stretching vibration should appear around 1700-1725 cm ⁻¹ . The N-H stretching of the indazole ring will likely be observed in the 3200-3400 cm ⁻¹ region. C-F stretching vibrations typically appear in the 1000-1300 cm ⁻¹ range.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the exact mass of C ₈ H ₅ FN ₂ O ₂ would be observed. Fragmentation patterns would likely involve the loss of CO ₂ and other characteristic cleavages of the indazole ring.

Experimental Protocols

Synthesis of Fluoro-1H-indazole-3-carboxylic Acids

A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a corresponding fluoro-isatin derivative. The following is a representative procedure adapted for the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.


Materials:

- 5-Fluoro-isatin
- Sodium hydroxide (NaOH)
- Sodium nitrite (NaNO₂)
- Sulfuric acid (H₂SO₄)
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Diethyl ether

Procedure:

- **Diazotization:** Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH. Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂.
- **Acidification:** Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric acid, maintaining the temperature at approximately 0 °C.
- **Reduction and Cyclization:** Slowly add the dark red diazo solution to a pre-cooled solution of SnCl₂·2H₂O in concentrated HCl, keeping the temperature at about 0 °C. Stir the reaction mixture for approximately one hour.
- **Work-up:** Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash with diethyl ether.

- Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 3.
- Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield **5-fluoro-1H-indazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **5-fluoro-1H-indazole-3-carboxylic acid**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **5-fluoro-1H-indazole-3-carboxylic acid** is commonly performed using reversed-phase HPLC. A general method is outlined below.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- Solvent A: 0.1% Phosphoric acid or Formic acid in water
- Solvent B: Acetonitrile
- Isocratic or gradient elution can be optimized as needed. A typical starting point is a 65:35 mixture of Solvent A and Solvent B.

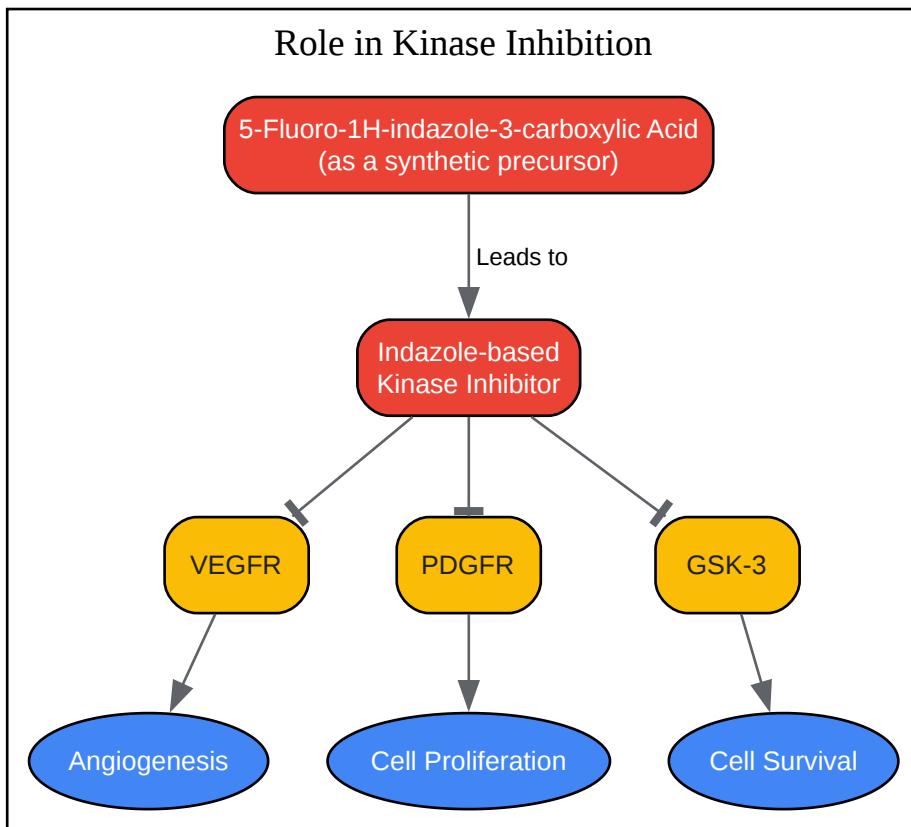
Method Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 5-10 μ L
- Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

- Accurately weigh a small amount of the sample.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

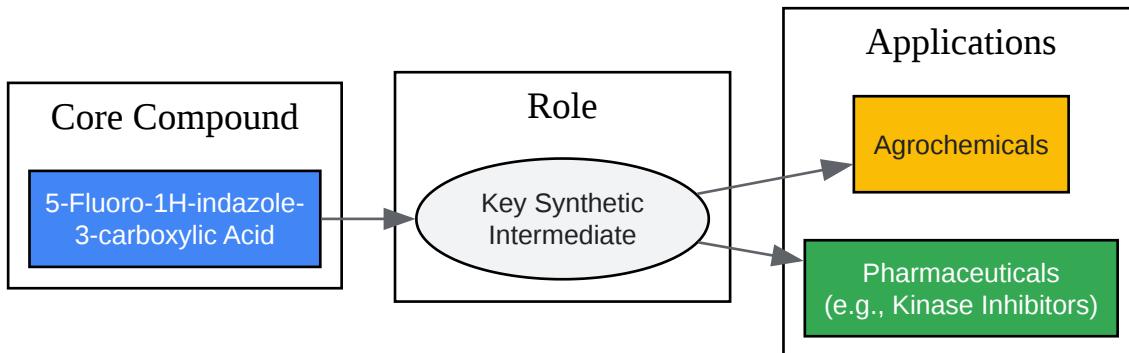
- Filter the solution through a 0.22 μm syringe filter before injection.


Applications in Drug Development

5-Fluoro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.[\[1\]](#)[\[6\]](#) The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling proteins, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)[\[7\]](#)[\[8\]](#)
- Platelet-Derived Growth Factor Receptor (PDGFR)[\[7\]](#)[\[8\]](#)
- Glycogen Synthase Kinase-3 (GSK-3)[\[9\]](#)


Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

[Click to download full resolution via product page](#)

Inhibition of key signaling pathways by derivatives of the title compound.

The logical relationship between the core compound and its applications is illustrated below.

[Click to download full resolution via product page](#)

Logical relationship between the core compound and its primary applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Boc-5-fluoro-3-indazole-carboxylic Acid | 886368-29-2 | Benchchem [benchchem.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090482#physical-and-chemical-properties-of-5-fluoro-1h-indazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com